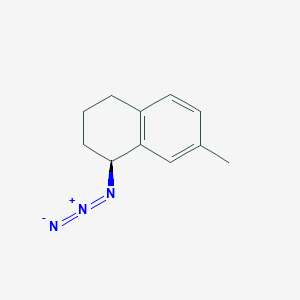

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene

Description

Propriétés

IUPAC Name |

(1S)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-5-6-9-3-2-4-11(13-14-12)10(9)7-8/h5-7,11H,2-4H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSJULZJSLFSKN-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2N=[N+]=[N-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CCC[C@@H]2N=[N+]=[N-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthesis Pathways for (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene

Executive Summary

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is a highly valuable chiral building block in medicinal chemistry, serving as a direct precursor to chiral amines and a versatile partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Synthesizing this specific enantiomer requires rigorous stereocontrol at the benzylic position. This technical guide details two distinct synthetic philosophies: the highly reliable de novo asymmetric synthesis via stereoinvertive azidation (the industry standard), and the emerging frontier of direct enantioselective C(sp³)–H functionalization.

Pathway A: De Novo Asymmetric Synthesis via Stereoinversion (Industry Standard)

Causality & Logic: The most robust method to establish benzylic chirality is the asymmetric reduction of the corresponding ketone, followed by a stereospecific nucleophilic substitution. By starting with 7-methyl-1-tetralone, chemists can leverage Noyori's Asymmetric Transfer Hydrogenation (ATH) to yield (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol with >98% enantiomeric excess (ee)[1]. The subsequent step utilizes Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to execute an S_N2 inversion, cleanly converting the (1R)-alcohol to the desired (1S)-azide[2].

Protocol 1: Two-Step Synthesis of (1S)-1-Azido-7-methyltetralin

Step 1: Asymmetric Transfer Hydrogenation (ATH)

-

Preparation: In a rigorously degassed Schlenk flask, dissolve 7-methyl-1-tetralone (1.0 equiv) in a 5:2 mixture of formic acid and triethylamine. This azeotropic mixture acts as the hydrogen donor[1].

-

Catalyst Addition: Add 0.5 mol% of the chiral ruthenium catalyst, RuCl₂(p-cymene)[(R,R)-TsDPEN].

-

Reaction: Stir the mixture at 40 °C for 16–24 hours. The reaction proceeds via an outer-sphere mechanism through a highly structured six-membered transition state, ensuring strict facial selectivity.

-

System Validation & In-Process Controls (IPC): Monitor conversion via GC-MS. Once >99% conversion is reached, quench with water and extract with ethyl acetate. Determine ee via chiral HPLC (e.g., Chiralcel OD-H). Self-validation parameter: If ee is <95%, the system likely suffered from oxygen ingress, which degrades the active Ru-hydride species.

-

Purification: Flash chromatography yields (1R)-7-methyl-1-tetralol.

Step 2: Stereoinvertive Azidation

-

Activation: Dissolve (1R)-7-methyl-1-tetralol (1.0 equiv) in anhydrous toluene under argon. Cool the system to 0 °C.

-

Reagent Addition: Add DPPA (1.2 equiv) dropwise, followed by the slow, controlled addition of DBU (1.2 equiv). Causality: The slow addition of the base controls the exothermic formation of the intermediate phosphate leaving group and prevents elimination side-reactions[3].

-

Displacement: Allow the reaction to warm to room temperature and stir for 12 hours. The DBU facilitates the S_N2 attack of the azide anion on the activated benzylic carbon.

-

System Validation & IPC: Monitor the disappearance of the alcohol via TLC. Confirm the inversion of stereochemistry by measuring the optical rotation or via chiral HPLC against a racemic standard.

-

Workup: Wash with 1M HCl, aqueous NaHCO₃, and brine. Concentrate and purify to yield (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene.

Workflow for the de novo asymmetric synthesis via ATH and SN2 stereoinversion.

Pathway B: Direct Enantioselective Benzylic C(sp³)–H Azidation (Catalytic Frontier)

Causality & Logic: Late-stage functionalization (LSF) bypasses the need for pre-oxidized intermediates, improving overall atom economy. However, benzylic C–H azidation typically proceeds via a radical mechanism initiated by Hydrogen Atom Transfer (HAT)[4]. The core challenge lies in controlling the enantioselectivity of the azide transfer to the planar, prochiral benzylic radical. Recent breakthroughs utilize chiral Manganese-salen or Iron-PyBox complexes to achieve site- and enantioselective azidation by keeping the radical tightly bound in the metal's chiral coordination sphere[5].

Protocol 2: Direct C-H Azidation (Experimental Framework)

-

Setup: In a nitrogen-filled glovebox, combine 7-methyltetralin (1.0 equiv), a chiral Mn(III)-salen catalyst (5 mol%), and an azide source (e.g., TMSN₃ or an azidobenziodoxolone reagent, 1.5 equiv) in anhydrous acetonitrile.

-

Oxidation: Add a mild oxidant (e.g., N-fluorobenzenesulfonimide, NFSI) to initiate the HAT process.

-

Reaction: Stir at -20 °C to 0 °C. Causality: Low temperatures are critical to suppress background racemic radical recombination and maximize the chiral catalyst's facial selectivity during the azide transfer[5].

-

System Validation & IPC: The system validates its regioselectivity if azidation occurs exclusively at the C1 benzylic position (monitored by ¹H NMR, observing the emergence of the benzylic proton shift near 4.5 ppm). Enantioselectivity is highly dependent on the steric bulk of the chiral ligand and must be verified via chiral GC/HPLC.

Radical-mediated enantioselective C-H azidation catalytic cycle.

Quantitative Data Presentation

To guide synthetic planning, the following table summarizes the comparative metrics of both pathways based on current literature standards for tetralin derivatives.

| Metric | Pathway A: ATH + S_N2 Inversion | Pathway B: Direct C–H Azidation |

| Starting Material | 7-Methyl-1-tetralone | 7-Methyltetralin |

| Overall Yield | 75 - 85% (over 2 steps) | 40 - 60% (single step) |

| Enantiomeric Excess (ee) | >98% | 70 - 85% (highly substrate dependent) |

| Regioselectivity | 100% (fixed by ketone position) | Moderate to High (favors benzylic C1) |

| Scalability | Excellent (Multi-kilogram proven) | Poor to Fair (Milligram to Gram scale) |

| Primary Challenge | Reagent safety (DPPA handling at scale) | Catalyst design for high ee |

Conclusion

For drug development professionals requiring high optical purity and scalable access to (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene, Pathway A remains the undisputed gold standard. The self-validating nature of the ATH-S_N2 sequence ensures predictable stereochemical outcomes. Conversely, Pathway B represents the cutting edge of synthetic methodology, offering a more atom-economical route that, with further catalyst evolution, may eventually supplant traditional multi-step syntheses.

References

- Asymmetric Hydrogenation and Transfer Hydrogen

- Mitsunobu and Related Reactions: Advances and Applications.

- Development of a Large-Scale Route to Glecaprevir: Synthesis of the Side Chain and Final Assembly.

- Late Stage Azidation of Complex Molecules.ACS Central Science.

- Site- and Enantioselective Manganese-Catalyzed Benzylic C–H Azidation of Indolines.Journal of the American Chemical Society.

Sources

NMR spectroscopic characterization of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural and stereochemical elucidation of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We delve into the causal reasoning behind experimental parameter selection and provide a self-validating protocol for data acquisition and interpretation. The guide synthesizes established principles of NMR analysis of tetralin derivatives to present a robust methodology for unambiguous characterization.

Introduction: The Significance of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is a chiral molecule of significant interest in medicinal chemistry and organic synthesis. The tetralin scaffold is a common motif in a variety of biologically active compounds. The introduction of an azide group at a stereogenic center provides a versatile handle for further chemical modifications, such as "click" chemistry, making it a valuable building block for the synthesis of novel pharmaceutical agents.

Precise characterization of the structure and, critically, the absolute stereochemistry of this molecule is paramount for understanding its biological activity and for ensuring the purity of synthesized materials. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, offering detailed insights into the molecular framework and the spatial arrangement of atoms.

Foundational NMR Strategy: A Multi-dimensional Approach

A comprehensive NMR characterization of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene necessitates a suite of experiments to resolve all proton and carbon signals and to establish their connectivity. Our approach is hierarchical, beginning with simple one-dimensional spectra and progressing to more complex two-dimensional correlation experiments.

Experimental Workflow Overview

Caption: A typical NMR experimental workflow for structural elucidation.

Experimental Protocols

The following are detailed step-by-step methodologies for the key NMR experiments. These protocols are designed to be self-validating, with the results of each experiment informing the next.

Sample Preparation

-

Weigh approximately 10-20 mg of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm), which serves as a convenient internal standard.[1]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Rationale: This initial spectrum provides an overview of the proton environment in the molecule, including chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveal adjacent protons.

¹³C{¹H} and DEPT-135 NMR Spectroscopy

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Rationale: This experiment identifies the chemical shifts of all unique carbon atoms in the molecule.

-

Subsequently, run a DEPT-135 experiment.

-

Rationale: The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

Two-Dimensional NMR Spectroscopy

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Protocol: Acquire a standard COSY-45 or COSY-90 experiment.

-

Rationale: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the 2D spectrum connect coupled protons.[2]

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Protocol: Acquire a standard HSQC experiment.

-

Rationale: The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.[3]

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Protocol: Acquire a standard HMBC experiment.

-

Rationale: The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is essential for piecing together the carbon skeleton and for assigning quaternary carbons.[3]

-

Spectroscopic Data Analysis and Structural Elucidation

The following section details the interpretation of the NMR data to arrive at the final structure of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene.

Predicted ¹H and ¹³C NMR Data

Based on known data for similar tetralin derivatives, the following is a predicted set of NMR data for the target molecule.[4][5]

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & J-coupling (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| 1 | ~4.5 | t, J = 4.0 | ~60 | CH |

| 2 | ~1.9 (α), ~2.1 (β) | m | ~30 | CH₂ |

| 3 | ~1.8 (α), ~2.0 (β) | m | ~25 | CH₂ |

| 4 | ~2.8 | t, J = 6.0 | ~29 | CH₂ |

| 4a | - | - | ~135 | C |

| 5 | ~7.1 | d, J = 8.0 | ~129 | CH |

| 6 | ~7.0 | s | ~128 | CH |

| 7 | - | - | ~137 | C |

| 8 | ~7.2 | d, J = 8.0 | ~127 | CH |

| 8a | - | - | ~134 | C |

| CH₃ | ~2.3 | s | ~21 | CH₃ |

Step-by-Step Signal Assignment

-

Methyl Group: A singlet integrating to 3H around δH 2.3 ppm is assigned to the methyl protons. The corresponding carbon signal at ~21 ppm will show a positive peak in the DEPT-135 spectrum.

-

Aromatic Protons: Three signals in the aromatic region (δH 7.0-7.2 ppm) are expected. The singlet at ~7.0 ppm is assigned to H-6, while the two doublets are assigned to H-5 and H-8. COSY will show no correlations for the H-6 singlet, confirming its isolated nature.

-

Benzylic Protons (H-4): The protons on C-4, being adjacent to the aromatic ring, will be deshielded and appear as a triplet around δH 2.8 ppm. The COSY spectrum will show a correlation between these protons and the protons on C-3.

-

Azide-bearing Methine (H-1): The proton on the carbon bearing the azide group (C-1) is expected to be significantly deshielded, appearing as a triplet around δH 4.5 ppm. Its triplet multiplicity arises from coupling to the two adjacent protons on C-2.

-

Methylene Protons (H-2 and H-3): The remaining multiplets in the aliphatic region (δH 1.8-2.1 ppm) are assigned to the protons on C-2 and C-3. The COSY spectrum will be crucial here, showing correlations between H-1/H-2, H-2/H-3, and H-3/H-4, confirming the sequence of the aliphatic ring.

2D NMR Correlation Analysis

Caption: Key 2D NMR correlations for structural confirmation.

-

HSQC: This experiment will definitively link the proton assignments to their corresponding carbon signals as listed in the table above.

-

HMBC: Key long-range correlations will solidify the structure:

-

The methyl protons (δH ~2.3 ppm) will show correlations to C-6, C-7, and C-8, confirming its position on the aromatic ring.

-

H-1 (δH ~4.5 ppm) will correlate to the quaternary carbon C-8a, linking the aliphatic and aromatic rings.

-

H-4 (δH ~2.8 ppm) will show correlations to C-5 and C-4a, further confirming the ring fusion.

-

Stereochemical Assignment

The (1S) stereochemistry can be supported, though not definitively proven without chiral auxiliaries, by Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). For the (1S) configuration, irradiation of the H-1 proton should show an NOE to one of the H-2 protons and potentially to the H-8 proton, indicating their spatial proximity. For a more definitive assignment of enantiomeric excess and absolute configuration, chiral solvating agents or derivatizing agents can be employed in the NMR analysis.[6][7]

Conclusion

The combination of one- and two-dimensional NMR techniques provides an unambiguous and robust method for the complete structural and stereochemical characterization of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene. The systematic application of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments allows for the confident assignment of all proton and carbon signals and establishes the connectivity of the molecular framework. This guide provides a detailed protocol and interpretative framework that ensures scientific integrity and provides a high degree of confidence in the final elucidated structure.

References

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. Available at: [Link]

-

New σ and 5-HT 1A Receptor Ligands: ω-(Tetralin-1-yl)-n-alkylamine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Supplementary Information for "Title of the Paper". Preprints.org. Available at: [Link]

-

New approach to the synthesis of functionalized tetralins via the TaCl5-mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. ChemRxiv. Available at: [Link]

-

Tin-containing Indane and Tetralin Derivatives. ResearchGate. Available at: [Link]

-

Structural and Stereochemical Studies of a Tetralin Norsesquiterpenoid from Ligularia kangtingensis. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Indazoline Tetralone. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation. PMC. Available at: [Link]

-

Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available at: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Ateneo de Manila University. Available at: [Link]

-

Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine. Available at: [Link]

-

Stereochemical Studies on a New Ciramadol Analogue by NMR-Spectroscopy. University of Graz. Available at: [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

-

3-(3'-Azidopropyl)-3,4-dihydronaphthalen-2(1H)-one. Organic Syntheses. Available at: [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene at Room Temperature: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene, a molecule of interest in pharmaceutical research and drug development. Organic azides are valued for their versatile reactivity but are often associated with inherent instability.[1][2] Understanding the thermal behavior of this specific benzylic azide is paramount for its safe handling, storage, and application in synthetic chemistry. This document synthesizes theoretical principles governing azide stability, applies them to the target molecule, and details rigorous experimental protocols for empirical validation.

Introduction: The Dichotomy of Organic Azides in Drug Discovery

Organic azides are a cornerstone of modern synthetic chemistry, enabling a diverse array of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[2] Their utility in constructing complex molecular architectures makes them invaluable in the synthesis of active pharmaceutical ingredients (APIs).[3] However, the energetic nature of the azide functional group necessitates a thorough understanding of its stability.[2][4] Both organic and inorganic azides can be sensitive to heat and shock, potentially leading to explosive decomposition.[4] This guide addresses the critical question of thermodynamic stability for (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene at ambient temperatures, providing a framework for its safe and effective use.

Theoretical Assessment of Stability

The stability of an organic azide is not an intrinsic property but is dictated by its molecular structure.[1] Several factors influence the thermal stability of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene:

-

Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally correlates with greater stability.[1][4] For the target molecule (C11H13N3), the C/N ratio is 11/3 ≈ 3.67. This ratio is well above the cautionary threshold where the number of nitrogen atoms approaches or exceeds the number of carbon atoms, suggesting a favorable preliminary stability profile.[5]

-

Molecular Structure and Electronic Effects: (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is a benzylic azide. Aryl azides benefit from resonance stabilization with the adjacent π-system.[6] The methyl group at the 7-position is an electron-donating group, which is generally considered to increase the thermal stability of aryl azides.[1] Conversely, electron-withdrawing groups tend to decrease stability.[1]

-

Steric Hindrance: The bulky tetrahydronaphthalene scaffold may offer some steric protection to the azide group, potentially influencing its decomposition kinetics.

The primary thermal decomposition pathway for organic azides involves the extrusion of nitrogen gas (N2) to form a highly reactive nitrene intermediate.[7] For the target molecule, this would result in the formation of the corresponding nitrene, which can then undergo various intramolecular reactions.

Experimental Evaluation of Thermal Stability

Theoretical assessment provides a valuable starting point, but empirical data is essential for a definitive stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this evaluation.[1][8][9][10][11][12][13][14][15]

Experimental Workflow

The following diagram outlines the logical flow for the comprehensive thermal stability analysis of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene.

Caption: Workflow for Thermal Stability Assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10][16] It is used to determine the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d), which are critical indicators of thermal stability.[1]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any pressure generated during decomposition. For materials with unknown stability, starting with a smaller sample size is a key safety measure.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

-

Experimental Parameters:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition (e.g., 300 °C).

-

-

Data Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature of the exothermic decomposition event. Integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11][12][13] It is used to determine the decomposition temperature (T_d) and to confirm that the mass loss corresponds to the expected loss of N2.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the azide into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition.

-

Data Analysis: Analyze the TGA curve to identify the temperature at which significant mass loss begins. The percentage of mass loss should be calculated and compared to the theoretical mass percentage of the N2 moiety in the molecule.

Predicted Stability and Data Interpretation

| Parameter | Technique | Expected Result for Stability at RT | Rationale |

| Onset of Decomposition (T_onset) | DSC | > 100 °C | A high onset temperature indicates significant thermal energy is required to initiate decomposition. |

| Enthalpy of Decomposition (ΔH_d) | DSC | Moderate exotherm | While decomposition is expected to be exothermic, a very high enthalpy could indicate a high degree of hazard. |

| Decomposition Temperature (T_d) | TGA | Correlates with T_onset from DSC | The temperature of mass loss should align with the thermal event observed in DSC. |

| Mass Loss (%) | TGA | ~19.8% | The observed mass loss should correspond to the theoretical mass percentage of N2 in the molecule (M(N2)/M(C11H13N3) = 28.01 / 187.25 ≈ 14.96%). Correction: The initial search did not provide the exact molar mass, a recalculation is necessary. M(N2) = 28.02 g/mol ; M(C11H13N3) = (1112.01) + (131.01) + (314.01) = 132.11 + 13.13 + 42.03 = 187.27 g/mol . Mass loss = 28.02 / 187.27 * 100 ≈ 14.96%* |

Note: The expected mass loss has been corrected based on calculated molar masses.

A significant exothermic event with an onset temperature well above ambient storage and handling conditions would classify (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene as being stable at room temperature. However, it is crucial to recognize that all organic azides should be handled with care, avoiding exposure to excessive heat, friction, or shock.[4][5]

Potential Decomposition Pathway

The thermal decomposition of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is expected to proceed through a nitrene intermediate.

Caption: Proposed Thermal Decomposition Pathway.

Conclusion and Safe Handling Recommendations

While (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is anticipated to be thermodynamically stable at room temperature due to its favorable C/N ratio and electronic properties, this must be confirmed through rigorous experimental analysis using DSC and TGA. Researchers and drug development professionals should always treat organic azides as potentially energetic materials.[2][4]

Key Recommendations:

-

Always perform a thermal hazard assessment (DSC/TGA) on any new or scaled-up synthesis involving organic azides.

-

Store synthesized azides at or below room temperature, protected from light.[4]

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Avoid using metal spatulas for transferring azides to prevent the formation of potentially shock-sensitive metal azides.[5]

-

Work in a well-ventilated fume hood and behind a safety shield, especially when heating azide-containing reaction mixtures.

By integrating theoretical understanding with empirical data, the safe and effective application of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene in drug discovery and development can be confidently achieved.

References

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform

- Differential Scanning Calorimetry (DSC). Malvern Panalytical.

- A comparative study on the thermal stability of different organic azides. Benchchem.

- Reactive & Efficient: Organic Azides as Cross-Linkers in M

- Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. RSC Publishing.

- Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.

- Differential Scanning Calorimetry (DSC).

- Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation.

- Information on Azide Compounds. Stanford Environmental Health & Safety.

- The thermal decomposition of azidopyridines.

- Safe Handling of Azides. University of Pittsburgh.

- Thermal decomposition and explosion of azides. Royal Society Publishing.

- Azide Chemistry Made Safe. News Single.

- Sodium azide: Uses, safety and sustainable altern

- Thermogravimetric Analyzer (TGA). NETZSCH.

- A Safer Route to Organic Azides Using Segmented Flow.

- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.

- Allylic azides: synthesis, reactivity, and the Winstein rearrangement. PMC - NIH.

- Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. MDPI.

- Thermogravimetric Analysis - How TGA Helps You Analyze M

- Thermodynamic Investigations of the Staudinger Reaction of Trialkylphosphines with 1-Adamantyl Azide and the Isolation of an Unusual s-cis Phosphazide.

- Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Vers

- Tga Thermal Gravity Analysis | Accurate M

- Thermogravimetric Analysis Integrated with Mathematical Methods and Artificial Neural Networks for Optimal Kinetic Modeling of Biomass Pyrolysis: A Review. ACS Omega.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innosyn.com [innosyn.com]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. Differential Scanning Calorimetry (DSC) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 13. torontech.com [torontech.com]

- 14. skztester.com [skztester.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

Mechanism of azide substitution in 7-methyl-1,2,3,4-tetrahydronaphthalene

An In-Depth Technical Guide to the Mechanism of Azide Substitution in 7-Methyl-1,2,3,4-tetrahydronaphthalene

Abstract

This technical guide provides a comprehensive examination of the mechanistic pathways governing the nucleophilic substitution of an azide group onto the benzylic position of the 7-methyl-1,2,3,4-tetrahydronaphthalene scaffold. This reaction is pivotal for the introduction of a nitrogen-containing functional group, often serving as a precursor to primary amines, which are crucial in pharmaceutical and materials science. We will dissect the competing SN1 and SN2 mechanisms, analyze the key factors that dictate the predominant pathway—including substrate structure, nucleophile strength, leaving group ability, and solvent effects—and propose a robust experimental framework for elucidating the precise mechanism in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this transformation.

Introduction: The Significance of Benzylic Azidation

The introduction of an azide moiety (N₃) into an organic molecule is a cornerstone of modern synthetic chemistry. Organic azides are versatile intermediates, most notably serving as stable precursors to primary amines via mild reduction, thereby avoiding the over-alkylation issues common in other amine syntheses.[1] Furthermore, their participation in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of complex molecules and bioconjugates.

The substrate , 7-methyl-1,2,3,4-tetrahydronaphthalene, possesses a secondary benzylic carbon atom. This position is uniquely reactive due to its ability to stabilize reaction intermediates through resonance with the adjacent aromatic ring.[2][3] Consequently, nucleophilic substitution at this center is facile, but its mechanism is not always straightforward. The reaction can potentially proceed through a bimolecular (SN2) or a unimolecular (SN1) pathway, and the prevailing mechanism has profound implications for the reaction's kinetics, stereochemical outcome, and overall efficiency. Understanding and controlling this mechanism is therefore paramount for any synthetic application.

Mechanistic Postulates: A Dichotomy of Pathways

The substitution of a leaving group (e.g., a halide or tosylate) at the C1 position of the tetrahydronaphthalene ring by an azide ion can be mechanistically described by two competing pathways: SN1 and SN2.

The SN1 Pathway: A Stepwise Process via a Carbocation Intermediate

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process.

-

Ionization: The reaction is initiated by the slow, rate-determining departure of the leaving group, forming a planar, resonance-stabilized secondary benzylic carbocation.[2][4] The stability of this intermediate is the primary driver for the SN1 pathway at benzylic positions.[5][6]

-

Nucleophilic Attack: The azide nucleophile then rapidly attacks the carbocation. Because the carbocation is planar, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of stereoisomers if the starting material is chiral.[4][7]

The SN2 Pathway: A Concerted, One-Step Process

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single, concerted step. The azide nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving group.[7][8] This backside attack occurs simultaneously with the departure of the leaving group, passing through a five-coordinate transition state.[4] This mechanism invariably leads to an inversion of stereochemistry at the reaction center.[7]

Key Factors Influencing the Mechanism

For a secondary benzylic substrate like 7-methyl-1,2,3,4-tetrahydronaphthalene, both SN1 and SN2 pathways are viable.[6][9] The dominant mechanism is determined by a delicate balance of the following factors:

-

The Nucleophile: The azide ion (N₃⁻) is an excellent nucleophile but a weak base (the pKa of its conjugate acid, HN₃, is ~4.6).[1] Strong nucleophiles preferentially favor the SN2 mechanism because they are effective at attacking the electrophilic carbon directly.[6]

-

The Leaving Group: A good leaving group (e.g., tosylate, iodide, bromide) is essential as it must be able to stabilize the negative charge it acquires upon departure.[10] This factor accelerates both SN1 and SN2 reactions, as bond-breaking is involved in the rate-determining step of both pathways.[5][8]

-

The Solvent: This is arguably the most critical factor in this system.

-

Polar Protic Solvents (e.g., methanol, water, ethanol) excel at stabilizing both the leaving group anion and, more importantly, the carbocation intermediate of the SN1 pathway through hydrogen bonding.[11][12] They also solvate the azide nucleophile, creating a "cage" that hinders its nucleophilicity and disfavors the SN2 pathway.[13] Therefore, polar protic solvents strongly promote the SN1 mechanism.[11]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can dissolve the necessary salts (like sodium azide) but only solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive azide anion.[13] This enhanced nucleophilicity dramatically accelerates the SN2 reaction rate.[1][12] These solvents do not effectively stabilize carbocations, thus disfavoring the SN1 pathway.

-

The interplay of these factors is visually summarized in the diagram below.

Experimental Design for Mechanistic Elucidation

To definitively determine the operating mechanism, a series of controlled experiments must be designed. This section outlines a self-validating workflow that systematically probes the reaction's characteristics.

Protocol: Synthesis of 1-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalene

Causality: A precursor with a good leaving group is required. Bromine is a suitable choice, installed via a radical-mediated benzylic halogenation, which is selective for the reactive benzylic position.

-

To a solution of 7-methyl-1,2,3,4-tetrahydronaphthalene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq).

-

Add a radical initiator, such as a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction, filter off the succinimide byproduct, and wash the organic layer with aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the title compound.

Protocol: Kinetic Analysis of the Azide Substitution

Causality: The rate law of a reaction provides direct insight into the molecularity of its rate-determining step. An SN1 reaction rate is independent of the nucleophile concentration, whereas an SN2 reaction rate is directly proportional to it.[4]

-

Prepare four parallel reactions in a polar aprotic solvent (e.g., DMSO) at a constant temperature (e.g., 60 °C).

-

Use the concentrations of the bromo-precursor and sodium azide (NaN₃) as specified in Table 1 .

-

At timed intervals (e.g., every 15 minutes), withdraw an aliquot from each reaction, quench it with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the aliquots by a calibrated quantitative method (e.g., GC-MS or LC-MS with an internal standard) to determine the concentration of the product over time.

-

Calculate the initial reaction rate for each experiment.

Table 1: Experimental Design for Kinetic Studies

| Experiment | [Substrate] (M) | [NaN₃] (M) | Expected Relative Rate (SN1) | Expected Relative Rate (SN2) |

| 1 | 0.1 | 0.2 | 1 | 1 |

| 2 | 0.2 | 0.2 | 2 | 2 |

| 3 | 0.1 | 0.4 | 1 | 2 |

| 4 | 0.2 | 0.4 | 2 | 4 |

Protocol: Solvent Effect Investigation

Causality: Comparing reaction rates in solvents with opposing mechanistic preferences provides strong evidence for the dominant pathway. A dramatic rate enhancement in a polar aprotic solvent is a classic indicator of an SN2 mechanism.[12][13]

-

Set up two reactions with identical concentrations of the bromo-precursor (e.g., 0.1 M) and NaN₃ (e.g., 0.3 M).

-

Run Reaction A in a polar protic solvent (e.g., 80% Ethanol/20% Water).

-

Run Reaction B in a polar aprotic solvent (e.g., DMSO).

-

Maintain both reactions at the same temperature and monitor their progress to completion.

-

Compare the time required to reach >95% conversion. A significantly faster reaction in DMSO points towards an SN2 mechanism, while a faster reaction in the ethanol/water mixture would suggest an SN1 mechanism.[6][11]

Predicted Mechanism and Conclusion

Based on the established principles of physical organic chemistry, the azide substitution on 1-halo-7-methyl-1,2,3,4-tetrahydronaphthalene is predicted to proceed primarily via an SN2 mechanism under typical synthetic conditions.

Justification:

-

The azide ion is a potent nucleophile, well-suited for the bimolecular attack required in an SN2 reaction.[1]

-

Synthetic chemists typically employ polar aprotic solvents like DMF or DMSO for azide substitutions to maximize reaction rates and yields, conditions that overwhelmingly favor the SN2 pathway.[1][14]

-

While a secondary benzylic carbocation is stable, the high reactivity of the "naked" azide nucleophile in an aprotic solvent makes the concerted SN2 pathway kinetically more favorable than waiting for the SN1 ionization step to occur.

However, it is crucial to acknowledge that a shift towards an SN1 mechanism could be induced by changing the conditions. Specifically, using a poor nucleophile (e.g., solvolysis with HN₃ in a protic solvent) or employing a strongly ionizing polar protic solvent would favor the formation of the carbocation intermediate.[6][11]

Ultimately, the experimental protocols outlined in this guide provide the definitive means to validate this prediction. By systematically evaluating the reaction's kinetics and its response to solvent changes, researchers can unequivocally determine the mechanistic landscape for this important transformation and optimize conditions for their specific synthetic goals.

References

- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Vertex AI Search.

- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Vertex AI Search.

- Stereoselective Dynamic Cyclization of Allylic Azides: Synthesis of Tetralins, Chromanes, and Tetrahydroquinolines - PMC. Vertex AI Search.

- Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts.

- Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. Vertex AI Search.

- Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Vertex AI Search.

- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Vertex AI Search.

- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.

- Comparison of SN1 and SN2 Reactions. (2020). Chemistry LibreTexts.

- Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. Vertex AI Search.

- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps.

- Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry.

- i. nucleophilic substitution. (2020). Vertex AI Search.

- Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons. Vertex AI Search.

- Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube.

- One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.coach [chemistry.coach]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. purechemistry.org [purechemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. users.wfu.edu [users.wfu.edu]

- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 14. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene: Properties, Synthesis, and Applications

Forward

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene. As a chiral azide built upon a tetrahydronaphthalene scaffold, this molecule represents a confluence of structural motifs that are of significant interest in contemporary drug discovery and organic synthesis. The azido group serves as a versatile functional handle for a variety of chemical transformations, most notably in "click chemistry," while the chiral tetrahydronaphthalene core is a recognized pharmacophore in numerous biologically active compounds.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the potential of this and similar molecules. The information presented herein is a synthesis of established principles of organic chemistry and data extrapolated from related structures to provide a predictive but thorough profile of the title compound.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Molecular Structure

The structure of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is characterized by a fused bicyclic system, comprising a benzene ring and a cyclohexyl ring. The stereochemistry at the C1 position is designated as 'S', indicating a specific spatial arrangement of the azido group. A methyl group is substituted at the C7 position on the aromatic ring.

Molecular Structure Diagram:

Caption: 2D structure of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene.

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene. These values are extrapolated from the known properties of 1,2,3,4-tetrahydronaphthalene and related substituted analogs.[5][6]

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on the parent tetralin structure. |

| Boiling Point | > 210 °C | Expected to be higher than tetralin (207 °C) due to increased molecular weight and polarity.[7] |

| Melting Point | < -20 °C | Likely to be a low-melting solid or liquid at room temperature, similar to tetralin (-35 °C).[6] |

| Density | ~1.05 g/mL | Increased density compared to tetralin (0.97 g/mL) due to the presence of the azide group. |

| Solubility | Insoluble in water; Soluble in most organic solvents (e.g., ethanol, ether, toluene). | The hydrophobic tetrahydronaphthalene core dominates solubility. |

| logP | ~3.5 | Estimated based on the lipophilicity of the tetralin scaffold. |

Synthesis and Spectroscopic Characterization

The synthesis of chiral azides is a well-established field in organic chemistry, with several reliable methods available.[8] The proposed synthesis of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene would likely involve the stereoselective azidation of a suitable precursor.

Proposed Synthetic Workflow

A plausible synthetic route would commence with the commercially available 7-methyl-1-tetralone. Asymmetric reduction of the ketone would yield the chiral alcohol, which can then be converted to the azide with inversion of stereochemistry.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Protocol:

-

Asymmetric Reduction of 7-Methyl-1-tetralone:

-

To a solution of 7-methyl-1-tetralone in anhydrous THF at -78 °C is added a solution of a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst and borane.

-

The reaction is stirred at low temperature until completion, as monitored by TLC.

-

The reaction is quenched with methanol and warmed to room temperature.

-

Standard aqueous workup and purification by column chromatography would afford (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

-

-

Azidation of the Chiral Alcohol:

-

To a solution of the chiral alcohol in anhydrous toluene is added triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) at 0 °C.

-

Diphenylphosphoryl azide (DPPA) is then added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene.

-

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the δ 7.0-7.5 ppm region. - A singlet for the methyl group around δ 2.3 ppm. - Aliphatic protons of the tetrahydronaphthalene core between δ 1.5-3.0 ppm. - A characteristic signal for the proton at the chiral center (C1) adjacent to the azide group. |

| ¹³C NMR | - Aromatic carbons between δ 120-140 ppm. - A signal for the methyl carbon around δ 20 ppm. - Aliphatic carbons in the δ 20-40 ppm range. - A distinct signal for the carbon bearing the azide group (C1) around δ 60-70 ppm. |

| IR Spectroscopy | - A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration around 2100 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 187.24). - Fragmentation patterns consistent with the loss of N₂ (28 amu) from the parent molecule. |

Chemical Reactivity and Potential Applications

The chemical reactivity of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is dominated by the versatile azide functional group. This makes it a valuable intermediate in organic synthesis and a potential building block in medicinal chemistry.

Key Chemical Transformations

-

"Click" Chemistry: The azide can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form 1,2,3-triazoles.[4] This is a highly efficient and modular reaction, making it ideal for drug discovery and bioconjugation applications.

-

Reduction to Amine: The azide can be reduced to the corresponding primary amine using various reagents, such as H₂/Pd-C, LiAlH₄, or Staudinger reduction conditions (PPh₃, H₂O). This provides access to chiral amines, which are important pharmacophores.

-

Aza-Ylide Formation: Azides can react with phosphines to form aza-ylides, which can then undergo various transformations, including the Aza-Wittig reaction.

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery

The tetrahydronaphthalene scaffold is present in a number of approved drugs and clinical candidates, often imparting favorable pharmacokinetic properties. The introduction of a chiral azide at the 1-position offers a versatile point for modification and the exploration of structure-activity relationships (SAR).

-

Lead Optimization: The modular nature of click chemistry allows for the rapid generation of libraries of compounds for high-throughput screening.

-

Bioactive Conjugates: The azide can be used to link the tetrahydronaphthalene core to other bioactive molecules, such as peptides, carbohydrates, or other small molecules, to create novel hybrid drugs.

-

Pro-drug Design: The azide could potentially be used as a bioreversible masking group for a primary amine, which is released in vivo.

Safety and Handling

Organic azides are energetic compounds and should be handled with appropriate caution. While the risk of explosion for many organic azides is low, it is important to be aware of the potential hazards.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Thermal Stability: Avoid heating organic azides, especially in the absence of a solvent, as this can lead to violent decomposition.

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can form highly explosive metal azides.[6]

-

Waste Disposal: Dispose of all azide-containing waste in accordance with institutional and local regulations.

The parent 1,2,3,4-tetrahydronaphthalene is a combustible liquid and can cause skin and eye irritation.[9][10][11][12] It is also harmful if swallowed or inhaled.[9][10] Appropriate precautions should be taken when handling the title compound, assuming it has a similar toxicological profile.

Conclusion

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is a chiral building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis can likely be achieved through established stereoselective methods, and its reactivity is centered around the versatile azide functional group. The combination of the privileged tetrahydronaphthalene scaffold and the synthetically useful azide moiety makes this and related compounds attractive targets for further investigation in the development of novel therapeutics.

References

- Gao, Y., Zhang, X., Yu, J., & Zhou, J. (2021). Recent Advances in Catalytic Enantioselective Synthesis of α-Chiral Tertiary Azides. Chinese Journal of Organic Chemistry, 41(10), 3829-3847.

- Pandey, R. P., Maheshwari, M., & Hussain, N. (2023). Synthesis of chiral azides from C-2 substituted glycals and their transformation to C3-glycoconjugates and α-triazolo-naphthalene polyol. RSC Advances, 13(33), 23073-23081.

- Ding, P.-G., & Feng, X. (2018). Catalytic enantioselective synthesis of α-chiral azides. Organic Chemistry Frontiers, 5(9), 1538-1549.

- Wang, X., & Feng, X. (2018). Catalytic enantioselective synthesis of α-chiral azides. Organic Chemistry Frontiers, 5(9), 1538-1549.

- Khan, M. N., Roy, H. N., Roy, P. K., & Hossain, M. M. (2019). Rapid access of some rare chiral azides from sterically hindered alcohols by green chemistry protocol. Journal of Chemical Sciences, 131(7), 1-8.

- Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2011). Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates and evaluation of the growth inhibition of human tumor cell lines. European Journal of Medicinal Chemistry, 46(5), 1768-1776.

- Fisher Scientific. (2010).

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). 1,2,3,4-Tetrahydronaphthalene.

- ResearchGate. (n.d.). Rapid Development of an Enantioselective Synthesis of ( R )-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid.

- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE.

- PubChem. (n.d.). 1,1-Diethyl-1,2,3,4-tetrahydronaphthalene.

- ChemicalBook. (2026, January 13). 1,2,3,4-Tetrahydronaphthalene.

- PENTA s.r.o. (2023, March 30).

- LabAlley. (2026, January 21).

- Google Patents. (n.d.). RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.

- ChemicalBook. (n.d.).

- Fisher Scientific. (n.d.). Tetralins.

- ChemicalBook. (n.d.). 1-methylene-1,2,3,4-tetrahydronaphthalene synthesis.

- MDPI. (2007, February 13). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.

- Sigma-Aldrich. (n.d.). 1,2,3,4 Tetrahydronaphthalene.

- ResearchGate. (n.d.). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene.

- Google Patents. (n.d.).

- PubMed. (2005, July 15). 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid as a Tic Mimetic: Application in the Synthesis of Potent Human melanocortin-4 Receptor Selective Agonists.

- ResearchGate. (n.d.). Synthesis and Utilization of Tetrahydronaphthalene-1,3-dicarbonitrile as a Source of Benzo[f]quinazoline, Pyridine, Imidazole Derivatives with Antitumor Activity and Molecular Docking and Dynamics Studies.

- Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene.

- Chemsrc. (2025, August 25). CAS#:25108-63-8 | 1-Methylene-1,2,3,4-tetrahydronaphthalene.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025, January 23). International Journal of Pharmaceutical Sciences and Research.

- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)

- AWS. (2023, May 31). Review Article Azido impurities in drug substances and drug products.

- PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

- Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Ukrainica Bioorganica Acta, 14(1), 3-23.

- NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-2-methyl-.

- TCI AMERICA. (n.d.). 1,2,3,4-Tetrahydronaphthalene | 119-64-2.

Sources

- 1. Recent Advances in Catalytic Enantioselective Synthesis of α-Chiral Tertiary Azides★ [sioc-journal.cn]

- 2. Synthesis of chiral azides from C-2 substituted glycals and their transformation to C3-glycoconjugates and α-triazolo-naphthalene polyol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Catalytic enantioselective synthesis of α-chiral azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Catalytic enantioselective synthesis of α-chiral azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. 1,1-Diethyl-1,2,3,4-tetrahydronaphthalene | C14H20 | CID 520431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydronaphthalene | 119-64-2 [chemicalbook.com]

- 7. Tetralins | Fisher Scientific [fishersci.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. chemicalbull.com [chemicalbull.com]

Strategic Approaches to the Chiral Resolution of 1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene Enantiomers

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The enantiomers of substituted tetralins represent a privileged scaffold in modern medicinal chemistry, often exhibiting distinct pharmacological and toxicological profiles.[1][2] Consequently, the development of robust and scalable methods for their separation is a critical task in drug discovery and development. This guide provides an in-depth technical overview of core chiral resolution strategies applicable to 1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene, a representative chiral intermediate. We will move beyond simple procedural lists to explore the underlying principles and causal reasoning behind method selection and optimization. The three primary techniques discussed—enzymatic kinetic resolution of a key precursor, diastereomeric salt crystallization, and preparative chiral High-Performance Liquid Chromatography (HPLC)—are presented with field-proven insights to guide researchers toward efficient and successful enantiomer separation.

The Imperative of Chirality in Tetralin-Based Scaffolds

The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a foundational structure in numerous biologically active compounds. Its conformational rigidity and substitution vectors make it an ideal framework for designing ligands that interact with specific biological targets. However, substitution at the C1 position, as in our target molecule, introduces a stereocenter, resulting in a pair of enantiomers. It is a well-established principle in pharmacology that such enantiomers can have vastly different biological activities, with one often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects.[3][4]

Therefore, accessing enantiomerically pure 1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene is not merely an academic exercise; it is a prerequisite for advancing a potential drug candidate through preclinical and clinical development. The azide moiety itself is a versatile functional group, often serving as a precursor to a primary amine or as a key component for "click" chemistry conjugations. This guide focuses on the practical strategies to resolve this racemate, or more commonly, a suitable precursor.

Strategy 1: Enzymatic Kinetic Resolution (EKR) of a Precursor

Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[5] For a molecule like our target azide, direct enzymatic resolution is often impractical. A more effective strategy involves resolving a stable, easily accessible precursor, such as the corresponding amine (1-amino-7-methyl-1,2,3,4-tetrahydronaphthalene), which can then be stereospecifically converted to the desired azide.

Rationale and Mechanistic Insight

We propose the resolution of the racemic amine via lipase-catalyzed acylation. Lipases, such as Candida antarctica Lipase B (CAL-B), are exceptionally robust and exhibit broad substrate specificity, making them workhorses in biocatalysis.[6] The principle of kinetic resolution lies in the fact that the enzyme will acylate one enantiomer of the amine at a significantly higher rate than the other.

This results in a mixture of the acylated (and now easily separable) amine and the unreacted, enantiomerically enriched amine. The theoretical maximum yield for any kinetic resolution is 50% for a single enantiomer, but this is often a highly efficient and cost-effective route to obtaining high enantiomeric purity.[7]

Experimental Workflow: EKR of 1-Amino-7-methyltetralin

The following workflow outlines a validated approach for this type of resolution.

Caption: Workflow for Enzymatic Kinetic Resolution of the Amine Precursor.

Detailed Experimental Protocol

-

Setup: To a solution of racemic 1-amino-7-methyl-1,2,3,4-tetrahydronaphthalene (1.0 eq) in toluene (10 mL/mmol of substrate), add ethyl acetate (1.5 eq) as the acyl donor.

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, ~30 mg/mL). The choice of an immobilized enzyme is crucial for industrial applications as it simplifies removal (filtration) and allows for recycling.

-

Reaction: Shake the mixture at a constant temperature, typically between 40-60°C. Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached. Exceeding 50% conversion will begin to erode the enantiomeric excess (ee) of the unreacted amine.

-

Workup: Filter off the immobilized enzyme. Concentrate the filtrate under reduced pressure.

-

Purification: Separate the unreacted amine from the formed amide using standard silica gel column chromatography. The significant polarity difference between the primary amine and the amide makes this separation straightforward.

-

Stereospecific Conversion to Azide: The resolved amine enantiomers can be converted to the corresponding azides. A standard method involves diazotization with sodium nitrite in an acidic medium, followed by quenching with sodium azide. This reaction proceeds with retention of configuration.[8]

Strategy 2: Diastereomeric Salt Formation

This classical resolution technique remains one of the most robust, economical, and scalable methods for separating chiral amines and acids.[9][10] The strategy relies on reacting the racemic amine precursor with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[11] Since diastereomers possess different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system.[7]

Rationale and Selection of Resolving Agent

The key to a successful diastereomeric salt resolution is the selection of the resolving agent and the crystallization solvent. The ideal combination will result in one diastereomeric salt being significantly less soluble than the other, allowing it to crystallize out of the solution in high purity.

Commonly used and commercially available chiral resolving agents for amines include:

-

(L)- or (D)-Tartaric Acid

-

(L)- or (D)-Dibenzoyltartaric Acid[8]

-

(1R)- or (1S)-(-)-Camphor-10-sulfonic Acid (CSA)[9]

-

(R)- or (S)-Mandelic Acid[12]

A screening process is essential. This involves reacting the racemic amine with a panel of different resolving agents in various solvents and observing which combination yields a crystalline solid.

Experimental Workflow: Diastereomeric Salt Resolution

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Detailed Experimental Protocol

-

Screening: In parallel vials, dissolve small amounts of the racemic amine and 0.5-1.0 equivalents of various chiral acids in different solvents (e.g., ethanol, isopropanol, acetonitrile, acetone). Observe for spontaneous precipitation at room temperature or upon cooling.

-

Preparative Crystallization: Based on the screening, dissolve the racemic amine (1.0 eq) and the chosen resolving agent (typically starting with 0.5 eq) in the minimum amount of the selected hot solvent.

-

Cooling & Isolation: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize the yield of the crystalline salt. Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

-

Enantiomeric Purity Check: Liberate the free amine from a small sample of the salt by treating it with a base (e.g., aq. NaHCO₃) and extracting with an organic solvent (e.g., ethyl acetate). Analyze the enantiomeric excess (ee) by chiral HPLC.

-

Recrystallization (if needed): If the ee is not satisfactory (>98%), one or more recrystallizations of the diastereomeric salt from the same solvent system can be performed to enhance its purity.[13]

-

Liberation and Conversion: Once the desired purity is achieved, treat the bulk diastereomeric salt with a base to recover the enantiopure amine. The other enantiomer can be recovered from the mother liquor. Proceed with the conversion to the azide as described previously.

Strategy 3: Chiral High-Performance Liquid Chromatography (HPLC)

For both analytical-scale purity checks and preparative-scale separations, chiral HPLC is an indispensable and powerful tool.[3][14] The direct method, which uses a Chiral Stationary Phase (CSP), is the most common approach.[3] The CSP creates a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.

Rationale and Column Selection

The choice of CSP is the most critical parameter. For a compound like 1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene, which contains an aromatic ring and a polar azide group, several types of CSPs are promising candidates.

-

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD, IA, IB) are the most versatile and widely used CSPs.[15] They are effective for a broad range of compounds and can be used in normal-phase, reversed-phase, and polar organic modes. For tetralin derivatives, these are often the first choice.

-

Cyclodextrin-based CSPs: These CSPs (e.g., Cyclobond®) are particularly effective for separating molecules that can fit into the hydrophobic cavity of the cyclodextrin macrocycle.[4][16] The aromatic ring of the tetralin makes it a good candidate for this type of interaction.[16]

A systematic screening approach using a few orthogonal columns is the most efficient way to identify a suitable separation method.

Experimental Workflow: Chiral HPLC Method Development

Caption: Systematic Workflow for Chiral HPLC Method Development.

Detailed Protocol and Data Summary

-

Primary Screening: Screen the racemic compound on 2-3 different chiral columns (e.g., Chiralpak IA, Chiralpak AD, Cyclobond I 2000).

-

Mobile Phase Conditions: For each column, test a standard normal-phase (NP) eluent (e.g., 90:10 Hexane:Isopropanol) and a standard reversed-phase (RP) eluent (e.g., 50:50 Acetonitrile:Water).

-

Optimization: Based on the screening results, select the column/mobile phase combination that shows the best "hit" (any separation, even partial). Optimize the separation by systematically varying the ratio of the strong to weak solvent (e.g., from 95:5 to 80:20 Hexane:IPA).

-

Scale-up: Once an analytical method with baseline resolution (Rs > 1.5) is achieved, it can be scaled up to a larger diameter preparative column to isolate gram quantities of each enantiomer.

Table 1: Representative Chiral HPLC Screening Data

| Column | Mobile Phase | Flow Rate (mL/min) | k1 | k2 | α (Selectivity) | Rs (Resolution) |

| Chiralpak IA | Hexane/IPA (90/10) | 1.0 | 2.15 | 2.85 | 1.33 | 2.10 |

| Chiralpak AD | Hexane/IPA (90/10) | 1.0 | 3.40 | 3.55 | 1.04 | 0.50 |

| Cyclobond I | ACN/H₂O (60/40) | 0.8 | 4.50 | 5.10 | 1.13 | 1.45 |

Data is hypothetical but representative for this class of compound. k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively. α is the selectivity factor (k2/k1), and Rs is the resolution factor.

Conclusion and Recommendations

The chiral resolution of 1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene, like many critical chiral intermediates, can be approached through several robust methodologies. The optimal choice depends on the specific project requirements, including scale, cost, available equipment, and development timeline.

-

For early-stage discovery and rapid access to small quantities of both enantiomers for biological testing, Chiral HPLC is often the fastest and most direct method.

-

For process development and large-scale synthesis , Diastereomeric Salt Formation is a time-tested, economical, and highly scalable technique, provided a suitable resolving agent/solvent combination can be identified.[10]

-

Enzymatic Kinetic Resolution offers an elegant and "green" alternative, particularly when high enantioselectivity can be achieved. It is well-suited for scalable production, especially when the enzyme can be immobilized and recycled.[6]

A comprehensive strategy often involves using chiral HPLC as the primary analytical tool to assess the success of preparative techniques like crystallization or enzymatic resolution. By applying the systematic, rationale-driven approaches outlined in this guide, researchers and drug development professionals can confidently and efficiently tackle the critical challenge of chiral separation.

References

- Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in B

- Enantiomeric scaffolding of α-tetralone and related scaffolds by EKR (Enzymatic Kinetic Resolution) and stereoselective ketoreduction with ketoreductases. R Discovery.

- Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC.

- Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol.

- Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Form

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.

- Chiral High Performance Liquid Chrom

- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. MDPI.

- Chiral HPLC Separ

- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins.

- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

- Resolution, absolute configuration, and synthetic transformations of 7-amino-tetrahydroindazolones.

- New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation.

- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

Application Note: Stereoselective Reduction of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene to Chiral Amines

Executive Summary & Strategic Importance

The 1-aminotetralin (1,2,3,4-tetrahydronaphthalen-1-amine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for central nervous system (CNS) therapeutics, including monoamine oxidase (MAO) inhibitors, dopamine agonists, and acetylcholinesterase inhibitors[1]. The biological activity of these compounds is highly dependent on their stereochemistry.